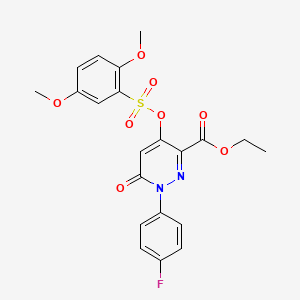

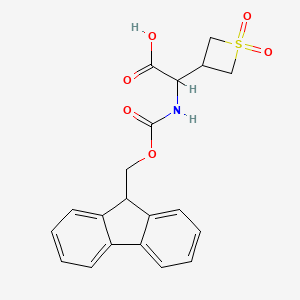

Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with diverse chemical structures and properties. While the specific compound is not directly described in the provided papers, related compounds with similar functional groups and molecular frameworks are discussed. For instance, ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its fluorinated analog are polysubstituted pyridines that exhibit supramolecular aggregation through various intermolecular interactions . Another related compound is a heterostilbene derivative synthesized as a side product of the Biginelli reaction . Additionally, the crystal structure of a thioxo-dihydropyrimidine derivative has been determined, revealing a thioamide functional group . These compounds, along with others such as a newly synthesized pyrrole derivative and ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates with their physicochemical properties and complex formation , provide a context for understanding the chemical landscape surrounding the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions and conditions. For example, the heterostilbene derivative was synthesized using the Biginelli reaction with PTSA as a catalyst in reflux conditions . The thioxo-dihydropyrimidine derivative's structure was revised based on NMR and IR analysis, indicating the importance of accurate characterization in synthesis . The pyrrole derivative was synthesized by condensation and characterized by multiple spectroscopic techniques . These examples suggest that the synthesis of the compound of interest would likely involve multi-step reactions, careful selection of catalysts, and rigorous characterization.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various techniques. The polysubstituted pyridines adopt nearly planar structures with stabilization through intermolecular interactions . The heterostilbene derivative's structure was established by FTIR, HRESIMS, and NMR . The thioxo-dihydropyrimidine's crystal structure was determined, showing a thioamide functional group . These findings imply that the compound of interest may also exhibit a planar structure with potential for intermolecular interactions, and its structure could be determined using similar analytical methods.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions. The pyrrole derivative forms a dimer in the solid state through hydrogen bonding, and its formation reaction is exothermic and spontaneous at room temperature . The physicochemical properties and complex formation of the benzothiophene derivatives have been studied, indicating their reactivity with metal ions . These insights suggest that the compound of interest may also engage in specific chemical reactions, such as dimerization or complex formation, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. The polysubstituted pyridines' crystal structures are influenced by intermolecular interactions . The pyrrole derivative's vibrational analysis indicates dimer formation, and its electrophilicity index suggests it is a strong electrophile . The benzothiophene derivatives' acid-base properties, solubility, and chemical stability have been characterized, along with their complexation with metal ions . These studies provide a foundation for predicting the physical and chemical properties of the compound of interest, which could include solubility, stability, and reactivity profiles.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

Synthetic Routes and Metabolite Synthesis : Syntheses of complex molecules often involve protecting groups for specific functionalities, enabling selective reactions. For example, the use of methanesulfonyl as a protective group in Friedel–Crafts reactions facilitates high-yield syntheses of phenolic compounds. Similar strategies might be applicable for synthesizing or modifying the target compound, considering its sulfonyl and carboxylate groups (Mizuno et al., 2006).

Antimicrobial Activity : Arylazopyrazole and related heterocyclic compounds have been synthesized for their potential antimicrobial properties. The structural motifs in these compounds, such as the presence of sulfonyl and carboxylate groups, could suggest similar research applications for the target compound in the development of new antimicrobial agents (Sarvaiya et al., 2019).

Antibacterial Agents : The synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications highlights the importance of structural diversity in medicinal chemistry. Research on the target compound could explore its potential as a scaffold for developing novel antibacterial agents (Azab et al., 2013).

Fluorescent Molecular Probes : The development of fluorescent solvatochromic dyes with specific structural features, including sulfonyl groups, for biological studies, suggests that the target compound could be explored for its potential use in creating fluorescent probes to study biological events and processes. The electron-donating and electron-withdrawing groups in its structure may afford it unique optical properties suitable for such applications (Diwu et al., 1997).

Propriétés

IUPAC Name |

ethyl 4-(2,5-dimethoxyphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O8S/c1-4-31-21(26)20-17(12-19(25)24(23-20)14-7-5-13(22)6-8-14)32-33(27,28)18-11-15(29-2)9-10-16(18)30-3/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLVCQMBPOFIEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)

![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)

![N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2517305.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)